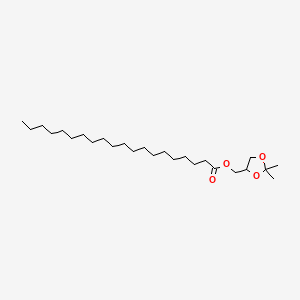
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate is a chemical compound with the molecular formula C26H50O4 and a molecular weight of 426.67 g/mol . It is characterized by a five-membered dioxolane ring attached to a long-chain fatty acid ester, making it an interesting compound for various applications in chemistry and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate typically involves the esterification of icosanoic acid with (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process, reducing the need for extensive purification steps .
化学反応の分析
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
作用機序
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of icosanoic acid and (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol. These products can then participate in various biochemical pathways, influencing cellular processes and functions .
類似化合物との比較
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl octanoate: Similar structure but with a shorter fatty acid chain.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl hexadecanoate: Similar structure with a medium-length fatty acid chain.
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate is unique due to its long-chain fatty acid ester, which imparts distinct physicochemical properties such as higher hydrophobicity and lower solubility in water compared to its shorter-chain analogs. These properties make it particularly useful in applications requiring long-lasting effects and stability .
特性
CAS番号 |
57156-96-4 |
|---|---|
分子式 |
C26H50O4 |
分子量 |
426.7 g/mol |
IUPAC名 |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl icosanoate |
InChI |
InChI=1S/C26H50O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(27)28-22-24-23-29-26(2,3)30-24/h24H,4-23H2,1-3H3 |
InChIキー |
XJIALXFNTMLYAV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC1COC(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















